Doxapram hydrochloride

Description

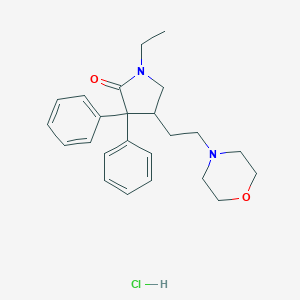

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-ethyl-4-(2-morpholin-4-ylethyl)-3,3-diphenylpyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O2.ClH/c1-2-26-19-22(13-14-25-15-17-28-18-16-25)24(23(26)27,20-9-5-3-6-10-20)21-11-7-4-8-12-21;/h3-12,22H,2,13-19H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBGXILHMHYLZJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047837 | |

| Record name | Doxapram hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113-07-5 | |

| Record name | Doxapram hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Doxapram hydrochloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doxapram hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170958 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Doxapram hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-4-(2-morpholinoethyl)-3,3-diphenylpyrrolidin-2-one monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.657 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOXAPRAM HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB8713U6DM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Doxapram Hydrochloride's Action on Peripheral Chemoreceptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of doxapram (B1670896) hydrochloride on peripheral chemoreceptors. Doxapram is a respiratory stimulant, and its effects are primarily mediated through the carotid bodies, the main peripheral chemoreceptors in mammals. This document details the molecular interactions, signaling pathways, quantitative data from key experiments, and the methodologies employed in this research.

Core Mechanism of Action: Inhibition of TASK Potassium Channels

Doxapram hydrochloride stimulates respiration by directly acting on the peripheral chemoreceptors located in the carotid and aortic bodies.[1] The primary cellular targets within these bodies are the glomus cells, which are specialized neurosecretory cells. The core of doxapram's mechanism lies in its ability to inhibit specific potassium channels, leading to cellular depolarization and the subsequent initiation of a signaling cascade that culminates in an increased respiratory drive.

The key molecular targets of doxapram in glomus cells are the TWIK-related acid-sensitive potassium (TASK) channels, specifically TASK-1 (KCNK3) and TASK-3 (KCNK9).[2][3] These channels are members of the two-pore domain potassium (K2P) channel family and contribute to the background potassium conductance that helps maintain the resting membrane potential of glomus cells.

The proposed signaling pathway is as follows:

-

Inhibition of TASK Channels: Doxapram binds to and inhibits the function of TASK-1 and TASK-3 channels in the plasma membrane of glomus cells.[2][3]

-

Membrane Depolarization: The inhibition of potassium efflux through TASK channels leads to a depolarization of the glomus cell membrane.

-

Activation of Voltage-Gated Calcium Channels: This depolarization activates voltage-gated calcium channels, resulting in an influx of extracellular calcium (Ca2+) into the cell.

-

Increase in Intracellular Calcium: The influx of Ca2+ leads to a significant increase in the intracellular calcium concentration ([Ca2+]i).

-

Neurotransmitter Release: The elevated [Ca2+]i triggers the exocytosis of neurotransmitters from the glomus cells, with studies suggesting the preferential release of dopamine (B1211576).[4]

-

Afferent Nerve Stimulation: These neurotransmitters then bind to receptors on the afferent nerve endings of the carotid sinus nerve, which synapses with the glomus cells.

-

Signal to Respiratory Centers: This binding generates action potentials that are transmitted via the carotid sinus nerve to the respiratory centers in the brainstem, primarily the medulla oblongata.[1]

-

Increased Respiration: The stimulation of the medullary respiratory centers results in an increased rate and depth of breathing.

This mechanism shares similarities with the physiological response to hypoxia, where a decrease in oxygen levels also leads to the inhibition of potassium channels in glomus cells.[4]

Quantitative Data

The following tables summarize the quantitative data from various studies on the effects of this compound.

Table 1: Inhibitory Potency of Doxapram on TASK Channels

| Channel Type | Species | Expression System | IC50 / EC50 | Reference |

| TASK-1 | Human | tsA201 cells | 0.88 µM (IC50) | [5] |

| TASK-3 | Human | tsA201 cells | Potent inhibition | [6] |

| TASK-1/TASK-3 Heterodimer | Murine | tsA201 cells | 42% inhibition at 10 µM | |

| Ca²⁺-activated K+ current | Neonatal Rat | Isolated Glomus Cells | ~13 µM (IC50) | [7] |

| Ca²⁺-independent K+ current | Neonatal Rat | Isolated Glomus Cells | ~20 µM (IC50) | [7] |

| TASK-1 | Not Specified | Xenopus oocytes | 410 nM (EC50) | [5] |

| TASK-3 | Not Specified | Xenopus oocytes | 37 µM (EC50) | [5] |

| TASK-1/TASK-3 Heterodimer | Not Specified | Xenopus oocytes | 9 µM (EC50) | [5] |

Table 2: Effect of Doxapram on Intracellular Calcium in Glomus Cells

| Doxapram Concentration | Cell Type | Observation | Reference |

| 50 µmol/L | Neonatal Rat Type-1 Glomus Cells | Rapid and reversible increase in [Ca2+]i | [2][8] |

Table 3: In Vivo Dose-Response to Doxapram

| Dose | Animal Model | Effect | Reference |

| 0.2 mg/kg, IV | Anesthetized Cats | Increased phrenic-nerve activity | [9] |

| 1.0 mg/kg, IV | Anesthetized Cats | Carotid chemoreceptor stimulation equal to a PaO2 of 38 torr | [9] |

| < 6 mg/kg | Anesthetized Cats | Increased ventilation primarily through peripheral chemoreceptor stimulation | [9] |

Experimental Protocols

This section outlines the methodologies used in key experiments to elucidate the mechanism of action of doxapram on peripheral chemoreceptors.

Whole-Cell Patch-Clamp Electrophysiology on Isolated Glomus Cells

This technique is used to record the ionic currents across the membrane of a single glomus cell and to study the effect of doxapram on these currents.

-

Cell Isolation: Glomus cells are acutely dissociated from the carotid bodies of neonatal rats. The carotid bodies are dissected and incubated in an enzymatic solution (e.g., a mixture of trypsin and collagenase) to break down the connective tissue. The tissue is then mechanically triturated to release individual cells, which are then plated on coverslips.

-

Recording Setup: A glass micropipette with a very fine tip (around 1 µm in diameter) is filled with an intracellular-like solution and brought into contact with a glomus cell. A tight seal (gigaohm resistance) is formed between the pipette tip and the cell membrane. The membrane patch under the pipette is then ruptured by applying a brief pulse of suction, allowing electrical access to the whole cell.

-

Voltage-Clamp Recordings: The membrane potential of the cell is clamped at a specific voltage by the patch-clamp amplifier. The current that flows across the membrane in response to voltage steps is recorded. This allows for the isolation and characterization of different types of ion channels.

-

Doxapram Application: Doxapram is applied to the cell via the extracellular solution at various concentrations. The effect of doxapram on the recorded potassium currents is then measured.

-

Data Analysis: The recorded currents are analyzed to determine the inhibitory concentration (IC50) of doxapram and to characterize the voltage-dependence of the block.

Heterologous Expression of TASK Channels in Xenopus Oocytes or Mammalian Cell Lines (e.g., HEK293, tsA201)

This method allows for the study of the direct effect of doxapram on specific ion channel subtypes in a controlled environment.

-

cRNA or cDNA Preparation: The cDNA encoding the desired TASK channel subunit (e.g., TASK-1 or TASK-3) is transcribed into complementary RNA (cRNA) in vitro. Alternatively, the cDNA is cloned into a mammalian expression vector.

-

Expression in Oocytes or Cells: The cRNA is injected into Xenopus laevis oocytes, or the expression vector is transfected into a mammalian cell line. The oocytes or cells are then incubated for a period to allow for the expression and insertion of the ion channels into the plasma membrane.

-

Electrophysiological Recording: Two-electrode voltage clamp is typically used for Xenopus oocytes, where two microelectrodes are inserted into the oocyte to measure and control the membrane potential. For mammalian cells, whole-cell patch-clamp is used as described above.

-

Doxapram Application and Data Analysis: Doxapram is applied to the bath solution, and its effect on the currents mediated by the expressed TASK channels is recorded and analyzed to determine the EC50.

Isolated-Perfused Carotid Body Preparation

This ex vivo technique allows for the study of the integrated response of the entire carotid body to doxapram.

-

Dissection and Perfusion: The carotid bifurcation, including the carotid body and its arterial supply, is dissected from an anesthetized animal (e.g., rabbit or cat). The preparation is then transferred to a perfusion chamber and the carotid artery is cannulated. The carotid body is perfused with a physiological salt solution that is gassed with different oxygen and carbon dioxide concentrations.

-

Nerve Recording: The carotid sinus nerve, which carries the afferent signals from the chemoreceptors, is isolated and placed on a pair of recording electrodes. The electrical activity (action potentials) of the nerve is amplified and recorded.

-

Doxapram Administration: Doxapram is added to the perfusate at known concentrations.

-

Data Analysis: The change in the frequency of action potentials in the carotid sinus nerve in response to doxapram is quantified. This provides a measure of the stimulatory effect of doxapram on the entire chemoreceptor organ.

Measurement of Neurotransmitter Release

This method is used to determine the effect of doxapram on the release of neurotransmitters from glomus cells.

-

Tissue Preparation: The carotid body is dissected and incubated in a physiological solution containing a radiolabeled precursor of the neurotransmitter of interest (e.g., [3H]tyrosine for dopamine).[4]

-

Stimulation and Superfusion: The tissue is then placed in a superfusion chamber and continuously washed with a physiological solution. The tissue is stimulated with a high concentration of potassium or with doxapram to induce neurotransmitter release.

-

Sample Collection and Analysis: The superfusate is collected in fractions, and the amount of radioactivity in each fraction is measured using liquid scintillation counting. This provides a measure of the amount of neurotransmitter released over time. High-performance liquid chromatography (HPLC) can be used to separate and identify the specific neurotransmitters released.

Visualizations

Signaling Pathway of Doxapram in Carotid Body Glomus Cells

Caption: Signaling cascade of doxapram in carotid body glomus cells.

Experimental Workflow for Investigating Doxapram's Effect on Glomus Cells

Caption: General workflow for studying doxapram's effects.

Logical Relationship of Doxapram's Molecular and Physiological Effects

Caption: Hierarchy of doxapram's effects from molecule to organism.

References

- 1. Effects of doxapram on ionic currents recorded in isolated type I cells of the neonatal rat carotid body - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Breathing Stimulant Compounds Inhibit TASK-3 Potassium Channel Function Likely by Binding at a Common Site in the Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Doxapram stimulates dopamine release from the intact rat carotid body in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Repeated intravenous doxapram induces phrenic motor facilitation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of the ventilatory stimulant, doxapram on human TASK-3 (KCNK9, K2P9.1) channels and TASK-1 (KCNK3, K2P3.1) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Treatment of atrial fibrillation with doxapram : TASK-1 potassium channel inhibition as a novel pharmacological strategy [biblio.ugent.be]

- 8. A1899, PK‐THPP, ML365, and Doxapram inhibit endogenous TASK channels and excite calcium signaling in carotid body type‐1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potencies of doxapram and hypoxia in stimulating carotid-body chemoreceptors and ventilation in anesthetized cats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Targets of Doxapram Hydrochloride in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Doxapram (B1670896) hydrochloride is a well-established respiratory stimulant. Its mechanism of action in the central nervous system (CNS) and peripheral chemoreceptors is primarily centered on the modulation of specific ion channels. This technical guide provides a comprehensive overview of the molecular targets of Doxapram, with a focus on quantitative data, detailed experimental methodologies, and the associated signaling pathways. The primary molecular targets identified are the two-pore domain potassium (K2P) channels, specifically TASK-1 (KCNK3) and TASK-3 (KCNK9). Doxapram acts as an inhibitor of these channels, leading to neuronal depolarization and subsequent physiological responses, most notably an increase in respiratory drive. This guide will delve into the specifics of these interactions, presenting the available data in a structured format to aid in research and drug development endeavors.

Primary Molecular Targets: TASK-1 and TASK-3 Potassium Channels

The preponderance of evidence indicates that the principal molecular targets of Doxapram in the context of its respiratory stimulant effects are the TWIK-related acid-sensitive potassium (TASK) channels, TASK-1 and TASK-3.[1][2] These channels are members of the two-pore domain potassium (K2P) channel family and are instrumental in setting the resting membrane potential in various neurons, including those in the respiratory control centers of the brainstem and peripheral chemoreceptors.[3][4][5]

Doxapram's inhibitory action on TASK-1 and TASK-3 channels in the glomus cells of the carotid bodies is a key mechanism for its stimulation of breathing.[5][6] Inhibition of these channels leads to depolarization of the glomus cells, which in turn triggers the influx of calcium and the release of neurotransmitters that signal to the brainstem to increase respiratory rate and tidal volume.[4][6] While the peripheral action is well-documented, Doxapram also exerts direct effects on the central nervous system, including the brainstem respiratory centers.[3][7]

Quantitative Data: Inhibitory Potency of Doxapram

The inhibitory effects of Doxapram on TASK-1 and TASK-3 channels have been quantified in several studies using electrophysiological techniques. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

Table 1: EC50 Values for Doxapram Inhibition of TASK Channels

| Channel | Species/Cell Line | EC50 | Reference |

| TASK-1 | Rat (expressed in Xenopus oocytes) | 410 nM | [8] |

| TASK-3 | Rat (expressed in Xenopus oocytes) | 37 µM | [8] |

| TASK-1/TASK-3 Heterodimer | Rat (expressed in Xenopus oocytes) | 9 µM | [8] |

| Human TASK-1 | Human (expressed in tsA201 cells) | 4.0 µM | [9] |

| Human TASK-3 | Human (expressed in tsA201 cells) | 2.5 µM | [9] |

Table 2: IC50 Values for Doxapram Inhibition of Other Potassium Currents

| Current Type | Cell Type | IC50 | Reference |

| Ca²⁺-activated K⁺ current | Neonatal rat carotid body type I cells | ~13 µM | [10] |

| Ca²⁺-independent K⁺ current | Neonatal rat carotid body type I cells | ~20 µM | [10] |

It is noteworthy that Doxapram exhibits a higher potency for rat TASK-1 over TASK-3 channels, while it is an equipotent inhibitor of human TASK-1 and TASK-3 channels.[8][9][10] This species-specific difference is an important consideration in the translation of preclinical findings.

Signaling Pathway of Doxapram in Carotid Body Glomus Cells

The mechanism of action of Doxapram at the peripheral chemoreceptors, specifically the carotid body glomus cells, is a well-characterized signaling pathway that leads to respiratory stimulation.

Experimental Methodologies

The primary experimental technique used to elucidate the molecular targets and quantify the effects of Doxapram has been electrophysiology, specifically the whole-cell patch-clamp method.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the recording of ionic currents across the entire cell membrane, providing a direct measure of the activity of ion channels like TASK-1 and TASK-3 and their modulation by compounds such as Doxapram.

The following is a representative protocol for whole-cell patch-clamp recording to assess the effect of Doxapram on cloned TASK channels expressed in a mammalian cell line (e.g., tsA201 cells).

-

Cell Culture and Transfection:

-

Culture tsA201 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Transiently transfect cells with plasmids encoding the human TASK-1 or TASK-3 channel subunits using a suitable transfection reagent (e.g., Lipofectamine). A co-transfection with a marker gene, such as green fluorescent protein (GFP), can be used to identify transfected cells.

-

Plate the transfected cells onto glass coverslips and allow for expression for 24-48 hours before recording.

-

-

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, and 4 Mg-ATP. Adjust pH to 7.2 with KOH.

-

Doxapram Stock Solution: Prepare a high-concentration stock solution of Doxapram hydrochloride in the external solution. Serial dilutions are made from this stock to achieve the desired final concentrations for application.

-

-

Electrophysiological Recording:

-

Place a coverslip with transfected cells into a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with the external solution.

-

Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 3-5 MΩ when filled with the internal solution.

-

Under visual control, approach a GFP-positive cell with the patch pipette and form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

-

Rupture the cell membrane within the pipette tip by applying gentle suction to establish the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

Apply a series of voltage steps (e.g., from -100 mV to +60 mV in 20 mV increments) to elicit whole-cell currents.

-

After obtaining a stable baseline recording, apply Doxapram at various concentrations to the cell via the perfusion system.

-

Record the changes in the elicited currents in the presence of Doxapram.

-

-

Data Analysis:

-

Measure the amplitude of the outward current at a specific depolarizing voltage step (e.g., +40 mV) before and after the application of Doxapram.

-

Calculate the percentage of inhibition for each Doxapram concentration.

-

Plot the percentage of inhibition against the logarithm of the Doxapram concentration and fit the data with a Hill equation to determine the EC50 or IC50 value.

-

Radioligand Binding Assays

Despite the clear functional effects of Doxapram on TASK channels, a review of the current scientific literature did not yield any studies that have utilized radioligand binding assays to determine the binding affinity (Ki) of Doxapram for these or any other CNS targets. This suggests that while the functional consequences of Doxapram's interaction with its targets are well-characterized, the specific binding kinetics have not been elucidated through this methodology.

In Vivo Microdialysis

Similarly, there is a lack of published research employing in vivo microdialysis to measure the direct release of neurotransmitters in specific CNS regions following the administration of Doxapram. While it is known that Doxapram stimulates the release of neurotransmitters from peripheral chemoreceptors, its direct impact on neurotransmitter levels within the brain's respiratory centers has not been quantified using this technique.[11]

Conclusion and Future Directions

This compound's primary molecular targets in the central nervous system and peripheral chemoreceptors are the TASK-1 and TASK-3 two-pore domain potassium channels. Its inhibitory action on these channels leads to neuronal depolarization and is the foundational mechanism for its respiratory stimulant effects. The quantitative data available are robust, though primarily derived from electrophysiological studies.

For future research, the following areas present opportunities for a more comprehensive understanding of Doxapram's neuropharmacology:

-

Radioligand Binding Studies: The development of a suitable radioligand could enable the determination of Doxapram's binding affinity (Ki) for TASK channels and allow for screening against a wider array of CNS receptors.

-

In Vivo Microdialysis: Utilizing in vivo microdialysis in animal models would provide valuable data on the real-time effects of Doxapram on neurotransmitter release in specific brainstem nuclei involved in respiratory control.

-

Structural Biology: Elucidating the crystal structure of Doxapram in complex with TASK channels would provide invaluable insights into the precise binding site and the molecular determinants of its inhibitory action.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals working with Doxapram or exploring the therapeutic potential of targeting TASK channels. The provided data and methodologies should serve as a valuable resource for designing future experiments and advancing our understanding of this important class of respiratory stimulants.

References

- 1. doxapram | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Breathing Stimulant Compounds Inhibit TASK-3 Potassium Channel Function Likely by Binding at a Common Site in the Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. A1899, PK‐THPP, ML365, and Doxapram inhibit endogenous TASK channels and excite calcium signaling in carotid body type‐1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Repeated intravenous doxapram induces phrenic motor facilitation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is this compound used for? [synapse.patsnap.com]

- 7. drugs.com [drugs.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Effects of the ventilatory stimulant, doxapram on human TASK‐3 (KCNK9, K2P9.1) channels and TASK‐1 (KCNK3, K2P3.1) channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of the ventilatory stimulant, doxapram on human TASK-3 (KCNK9, K2P9.1) channels and TASK-1 (KCNK3, K2P3.1) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Doxapram stimulates dopamine release from the intact rat carotid body in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Doxapram Hydrochloride: A Technical Guide for Respiratory Stimulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxapram (B1670896) hydrochloride is a well-established central nervous system and respiratory stimulant.[1] Categorized as an analeptic agent, it is utilized in clinical settings to counteract respiratory depression following anesthesia or drug-induced CNS depression, and as a temporary measure in patients with chronic obstructive pulmonary disease (COPD) experiencing acute hypercapnia.[2][3][4] This technical guide provides an in-depth overview of the pharmacological profile of Doxapram hydrochloride, focusing on its mechanism of action, pharmacokinetics, and pharmacodynamics as a respiratory stimulant. The information is tailored for researchers, scientists, and professionals involved in drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Mechanism of Action

This compound exerts its respiratory stimulant effects through a dual mechanism, acting on both peripheral chemoreceptors and the central nervous system.[1]

1. Peripheral Chemoreceptor Stimulation: The primary mechanism of action at therapeutic doses involves the stimulation of peripheral chemoreceptors located in the carotid and aortic bodies.[1][2][3] Doxapram inhibits tandem pore domain potassium (TASK) channels (TASK-1 and TASK-3) in the glomus cells of the carotid bodies.[5][6] This inhibition leads to depolarization of the glomus cell membrane, triggering an influx of calcium ions and subsequent release of neurotransmitters. These neurotransmitters then stimulate afferent nerve fibers of the carotid sinus nerve, which projects to the respiratory centers in the medulla oblongata, resulting in an increased respiratory drive.[7]

2. Central Nervous System Stimulation: At higher doses, Doxapram directly stimulates the respiratory centers in the medulla and other parts of the brain and spinal cord.[1][2][3] This central action contributes to the overall increase in respiratory rate and tidal volume.

Signaling Pathway of Doxapram at Carotid Body Glomus Cells

Pharmacokinetics

This compound is administered intravenously to ensure a rapid onset of action.[3]

| Parameter | Value | Reference |

| Route of Administration | Intravenous | [3] |

| Onset of Action | 20-40 seconds | [3] |

| Peak Effect | 1-2 minutes | [3] |

| Duration of Action | 5-12 minutes | [3] |

| Metabolism | Extensively in the liver | [8] |

| Active Metabolite | Keto-doxapram | [8] |

Pharmacodynamics: Effects on Respiratory Parameters

The primary pharmacodynamic effect of Doxapram is an increase in minute ventilation, which is achieved by augmenting both the tidal volume and, to a lesser extent, the respiratory rate.[3]

Quantitative Effects in Humans

| Dose | Effect on Minute Ventilation | Effect on Tidal Volume | Effect on Respiratory Rate | Study Population | Reference |

| 0.37 to 0.47 mg/kg (bolus) | Significant increase (p < 0.001) | Significant increase | Significant increase | 10 healthy normal subjects | [9] |

| N/A | 50-100% increase | N/A | N/A | 4 patients with primary alveolar hypoventilation | [10] |

Quantitative Effects in Animal Models

| Dose | Effect on Respiratory Parameters | Animal Model | Reference |

| 1.0-3.0 mg/kg (single i.v.) | Recovery of morphine-induced decrease in minute volume, respiratory rate, and tracheal airflow | Anesthetized rats | [6] |

| 0.33 mg/kg/min (continuous infusion) | Persistent recovery of morphine-induced ventilatory depression | Anesthetized rats | [6] |

| 10 mg/kg (i.v.) | Detected expected changes in tidal volume, respiratory rate, and minute volume | Conscious, non-restrained male dogs | [11] |

| 0.32 to 2.0 mg/kg/min | Minute ventilation increased from 140 +/- 38 to 286 +/- 31 ml/kg/min; Tidal volume increased from 4.9 +/- 1.0 to 8.5 +/- 0.9 ml/kg | 2 infants with congenital central hypoventilation syndrome | [12] |

Experimental Protocols

The following sections outline typical methodologies used in preclinical and clinical studies to evaluate the pharmacological profile of this compound.

Preclinical Evaluation in Animal Models (Anesthetized Rat Model)

This protocol is designed to assess the respiratory stimulant effects of Doxapram in reversing opioid-induced respiratory depression.[6]

-

Animal Preparation:

-

Adult male Sprague-Dawley rats are anesthetized (e.g., with urethane).

-

A tracheostomy is performed to ensure a patent airway and for the measurement of respiratory airflow.

-

Catheters are inserted into the femoral vein for drug administration and the femoral artery for blood pressure monitoring and blood gas analysis.

-

Body temperature is maintained at 37°C using a heating pad.

-

-

Respiratory Parameter Measurement:

-

Respiratory airflow is measured using a pneumotachograph connected to the tracheal cannula.

-

Tidal volume is calculated by integrating the airflow signal.

-

Respiratory rate is determined from the airflow recording.

-

Minute ventilation is calculated as the product of tidal volume and respiratory rate.

-

In some preparations, the phrenic nerve is isolated and its electrical activity is recorded to assess central respiratory output.[6]

-

-

Experimental Procedure:

-

A baseline recording of respiratory parameters is obtained.

-

Respiratory depression is induced by intravenous administration of an opioid (e.g., morphine at 1.0 mg/kg).

-

Once respiratory depression is established, this compound is administered intravenously as either a single bolus (e.g., 1.0-3.0 mg/kg) or a continuous infusion (e.g., 0.33 mg/kg/min).

-

Respiratory parameters are continuously monitored and recorded before, during, and after Doxapram administration.

-

Arterial blood samples may be drawn at intervals to measure PaO2, PaCO2, and pH.

-

-

Data Analysis:

-

Changes in tidal volume, respiratory rate, and minute ventilation from baseline and post-opioid administration are calculated.

-

Statistical analysis (e.g., ANOVA, t-tests) is used to determine the significance of Doxapram's effects.

-

Experimental Workflow for Preclinical Assessment

Clinical Evaluation in Human Volunteers

This protocol is designed to assess the ventilatory effects of Doxapram in conscious human subjects.[9]

-

Subject Recruitment:

-

Healthy, non-smoking volunteers are recruited.

-

Informed consent is obtained from all participants.

-

Subjects undergo a physical examination and basic laboratory tests to ensure they meet the inclusion criteria.

-

-

Instrumentation:

-

Subjects are fitted with a mouthpiece or face mask connected to a pneumotachograph for the measurement of respiratory airflow.

-

An intravenous catheter is inserted for the administration of Doxapram.

-

Non-invasive monitoring of heart rate, blood pressure, and oxygen saturation is performed.

-

In some studies, mouth occlusion pressure (P0.1) is measured as an index of central respiratory drive.

-

-

Experimental Procedure:

-

Subjects are allowed to rest and acclimatize to the equipment.

-

Baseline respiratory parameters are recorded for a specified period.

-

This compound is administered as an intravenous bolus (e.g., 0.37 to 0.47 mg/kg) or a continuous infusion (e.g., 1 mg/min).

-

Respiratory parameters are continuously recorded during and after Doxapram administration.

-

To assess the effect on chemoreceptor sensitivity, ventilatory responses to controlled hypercapnia or hypoxia may be measured before and during Doxapram infusion.

-

-

Data Analysis:

-

Changes in minute ventilation, tidal volume, respiratory frequency, and mouth occlusion pressure from baseline are calculated.

-

The slopes of the ventilatory responses to CO2 and hypoxia are compared before and during Doxapram administration.

-

Statistical analysis is used to determine the significance of the observed effects.

-

Conclusion

This compound is a potent respiratory stimulant with a well-defined mechanism of action primarily involving the peripheral chemoreceptors. Its rapid onset and short duration of action make it a valuable tool in specific clinical situations requiring acute respiratory stimulation. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of respiratory pharmacology. Further research may focus on developing analogs with a more favorable side-effect profile or exploring novel delivery systems to enhance its therapeutic utility.

References

- 1. Heart rate and respiratory response to doxapram in patients with panic disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Doxapram - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. Dopram (Doxapram): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]

- 5. Doxapram-mediated Increase in Cardiac Output Reduces Opioid Plasma Concentrations: A Pharmacokinetic/Pharmacodynamic-Pharmacokinetic/Pharmacodynamic Modeling Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reversal of morphine-induced respiratory depression by doxapram in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Repeated intravenous doxapram induces phrenic motor facilitation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Doxapram for the prevention and treatment of apnea in preterm infants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ventilatory effects of doxapram in conscious human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound: a respiratory stimulant for patients with primary alveolar hypoventilation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Respiratory inductive plethysmography as a method for measuring ventilatory parameters in conscious, non-restrained dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Respiratory and nonrespiratory effects of doxapram in congenital central hypoventilation syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the History and Clinical Development of Doxapram Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Doxapram (B1670896) hydrochloride is a well-established central and peripheral nervous system stimulant, primarily classified as a respiratory stimulant or analeptic. Developed in the 1960s, it represented a significant advancement over previous respiratory stimulants due to a perceived higher safety profile.[1] Its primary clinical applications include the management of postanesthesia respiratory depression, respiratory depression induced by certain drugs, and acute hypercapnia in chronic obstructive pulmonary disease (COPD).[2][3][4] The mechanism of action is dual: at lower doses, it predominantly stimulates peripheral chemoreceptors in the carotid and aortic bodies, while at higher doses, it directly stimulates the central respiratory centers in the medulla oblongata.[3][5][6] This guide provides a comprehensive overview of the historical development, mechanism of action, pharmacokinetics, and clinical evolution of Doxapram hydrochloride, supported by quantitative data, experimental methodologies, and pathway visualizations.

Historical Development and Regulatory Approval

The search for effective respiratory stimulants was renewed with the development of Doxapram in 1962.[1] Prior analeptics were often associated with significant side effects and a narrow therapeutic index. A double-blind study conducted in 1967 demonstrated that this compound was superior in stimulating respiration compared to other agents available at the time, such as nikethamide (B1678874) and ethamivan.[1]

Doxapram was first approved for clinical use in 1965.[5] It is indicated for several specific conditions, including postanesthesia respiratory depression, drug-induced CNS depression, and acute respiratory insufficiency in COPD.[4][7] While it has also been investigated for apnea (B1277953) of prematurity, its use in this population is not recommended as a first-line treatment due to limited evidence and the superiority of other agents like caffeine.[8] The formulation contains benzyl (B1604629) alcohol as a preservative, making it contraindicated in neonates.[3][6]

Mechanism of Action

Doxapram's respiratory stimulant effects are dose-dependent and mediated through two primary sites of action.[3]

-

Peripheral Chemoreceptor Stimulation: At lower therapeutic doses, Doxapram's primary effect is on the peripheral chemoreceptors located in the carotid and aortic bodies.[6][9] It is believed to inhibit potassium channels in the glomus cells of these chemoreceptors.[2][10][11] This inhibition leads to cell depolarization, an influx of calcium, and the release of neurotransmitters that activate afferent nerve fibers. These signals then travel to the respiratory centers in the medulla, increasing the rate and depth of breathing.[2][10] The response is more pronounced in the presence of hypoxia.[12]

-

Central Respiratory Center Stimulation: As the dosage increases, Doxapram directly stimulates the respiratory centers within the medulla oblongata.[5][6] This central action contributes to a more profound increase in respiratory drive. At excessive doses, this central stimulation can extend to other parts of the brain and spinal cord, potentially leading to seizures.[3]

The stimulation results in an increased tidal volume and a slight increase in respiratory rate.[4][5] Doxapram may also elicit a pressor response by improving cardiac output, likely due to an increased release of catecholamines.[3][4][5]

Pharmacokinetics and Pharmacodynamics

Doxapram is administered intravenously, ensuring a rapid onset of action.[2]

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference(s) |

|---|---|---|

| Route of Administration | Intravenous (IV) | [2] |

| Onset of Action | 20-40 seconds | [4][13] |

| Peak Effect | 1-2 minutes | [4][13] |

| Duration of Action | 5-12 minutes (single IV injection) | [4][13] |

| Half-life (t½) | ~3.4 hours (range 2.4-4.1 h) | [14] |

| Metabolism | Extensively metabolized | [14] |

| Excretion | <5% excreted unchanged in urine |[14] |

The belief that plasma concentrations fall rapidly after stopping an infusion is only accurate for short-duration infusions.[14] Due to its pharmacokinetic properties, achieving steady-state plasma concentrations with a constant rate infusion can take many hours.[14]

Key Experimental Protocols and Findings

The development of Doxapram was supported by rigorous preclinical and clinical research.

Preclinical Evaluation in Animal Models

Objective: To determine the site of action of Doxapram's respiratory stimulant effect.

Experimental Protocol:

-

Model: Anesthetized and artificially ventilated cats.[9]

-

Methodology: The effects of intravenous Doxapram on carotid chemoreceptor activity and phrenic nerve activity (as a proxy for ventilation) were measured. Experiments were conducted before and after the denervation of peripheral chemoreceptors (carotid sinus and aortic nerves).[9][15]

-

Key Findings: Doxapram was found to be a potent stimulus of the carotid chemoreceptors. In doses below 6 mg/kg, the ventilatory effect was eliminated after denervating the peripheral chemoreceptors. This demonstrated that in this dose range, Doxapram's effect is mediated by direct stimulation of peripheral chemoreceptors, not the medullary respiratory center.[9]

References

- 1. History of Respiratory Stimulants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Doxapram Monograph for Professionals - Drugs.com [drugs.com]

- 4. drugs.com [drugs.com]

- 5. This compound | C24H33ClN2O3 | CID 64648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Doxapram - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. Doxapram Treatment for Apnea of Prematurity: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potencies of doxapram and hypoxia in stimulating carotid-body chemoreceptors and ventilation in anesthetized cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is the mechanism of this compound? [synapse.patsnap.com]

- 11. The effects of doxapram on medullary respiratory neurones in brainstem-spinal cord preparations from newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound: a respiratory stimulant for patients with primary alveolar hypoventilation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dopram (doxapram) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 14. A pharmacokinetic study of doxapram in patients and volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Stimulation of carotid chemoreceptors and ventilation by doxapram in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]

Doxapram Hydrochloride's Impact on Carotid Body Glomus Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxapram (B1670896) hydrochloride, a well-established respiratory stimulant, exerts its primary effects through the modulation of carotid body glomus cells.[1][2][3][4][5] This technical guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and quantitative effects of Doxapram on these specialized chemoreceptors. By summarizing key experimental findings and methodologies, this document serves as an in-depth resource for professionals engaged in respiratory research and drug development. The central mechanism of action involves the inhibition of specific potassium channels, leading to a cascade of events that culminates in neurotransmitter release and stimulation of the respiratory centers in the brainstem.[1]

Introduction: The Carotid Body and its Role in Chemoreception

The carotid bodies are small, highly vascularized sensory organs located at the bifurcation of the common carotid arteries.[6] They play a crucial role in monitoring the chemical composition of the arterial blood, specifically detecting changes in oxygen (hypoxia), carbon dioxide (hypercapnia), and pH (acidosis).[1] The primary functional units of the carotid body are the glomus cells, also known as type I cells, which are neuronal-like chemoreceptors.[6][7] In response to chemical stimuli, glomus cells depolarize, leading to an influx of calcium and the release of neurotransmitters, which in turn excite afferent nerve fibers that project to the brainstem's respiratory control centers.[1][6]

Doxapram's Molecular Target: Potassium Channels in Glomus Cells

The primary molecular targets of Doxapram in carotid body glomus cells are members of the two-pore domain potassium (K2P) channel family, specifically the TWIK-related acid-sensitive K+ (TASK) channels.[7][8][9] These channels, particularly TASK-1 and TASK-3, are instrumental in setting the resting membrane potential of glomus cells.[2][8] By inhibiting these "leak" potassium channels, Doxapram reduces the outward flow of potassium ions, leading to membrane depolarization.[1][4]

In addition to TASK channels, Doxapram has been shown to inhibit other potassium currents in glomus cells, including both Ca2+-activated and Ca2+-independent K+ currents.[10][11][12] This broad-spectrum inhibition of potassium channels contributes to its robust stimulatory effect on glomus cell activity.

Quantitative Effects of Doxapram on Glomus Cell Function

The interaction of Doxapram with glomus cell potassium channels triggers a series of quantifiable physiological changes. The following tables summarize the key quantitative data from various studies.

| Parameter | Species | Doxapram Concentration | Observed Effect | Reference |

| TASK Channel Inhibition | ||||

| TASK-1 Inhibition (EC50) | Xenopus oocytes (expressing TASK-1) | 410 nM | Half-maximal effective concentration for inhibition | [8] |

| TASK-3 Inhibition (EC50) | Xenopus oocytes (expressing TASK-3) | 37 µM | Half-maximal effective concentration for inhibition | [8] |

| TASK-1/TASK-3 Heterodimer Inhibition (EC50) | Xenopus oocytes (expressing heterodimer) | 9 µM | Half-maximal effective concentration for inhibition | [8] |

| Human TASK-1 Inhibition (EC50) | tsA201 cells (expressing hTASK-1) | 4.0 µM | 50% effective concentration for inhibition | [9] |

| Human TASK-3 Inhibition (EC50) | tsA201 cells (expressing hTASK-3) | 2.5 µM | 50% effective concentration for inhibition | [9] |

| TASK Channel Activity Inhibition | Neonatal rat type-1 cells | 50 µmol/L | 42.3 ± 4.6% inhibition | [6] |

| Potassium Current Inhibition | ||||

| Total K+ Current Inhibition (IC50) | Neonatal rat type I cells | ~13 µM | Half-maximal inhibitory concentration | [10][12] |

| Ca2+-independent K+ Current Inhibition (IC50) | Neonatal rat type I cells | ~20 µM | Half-maximal inhibitory concentration | [10][12] |

| Intracellular Calcium Response | ||||

| Increase in [Ca2+]i | Neonatal rat glomus cells | 50 µmol/L | Rapid and reversible increase | [6][13] |

| Neurotransmitter Release | ||||

| Dopamine (B1211576) Release | Intact rat carotid body | 15-150 µM | Concentration-dependent increase in ³H overflow (representing dopamine) | [14] |

Signaling Pathway of Doxapram Action

The mechanism of action of Doxapram on carotid body glomus cells can be delineated as a multi-step signaling cascade. This pathway ultimately mimics the response to physiological stimuli like hypoxia.

Experimental Protocols

The following sections detail the methodologies commonly employed in the investigation of Doxapram's effects on carotid body glomus cells.

Glomus Cell Isolation and Culture

A critical first step for in vitro studies is the successful isolation and culturing of glomus cells.

-

Tissue Dissection : Carotid bodies are carefully dissected from anesthetized animals (often neonatal rats) in an ice-cold physiological saline solution.[15]

-

Enzymatic Digestion : The isolated tissue is incubated in an enzyme solution (e.g., a mixture of trypsin and collagenase) to dissociate the cells.[15]

-

Cell Plating and Culture : The digestion is halted by the addition of a serum-containing medium. The resulting cell suspension is then plated onto poly-L-lysine-coated coverslips and maintained in a controlled incubator environment.[16]

Electrophysiology: Patch-Clamp Technique

The whole-cell patch-clamp technique is employed to measure ion channel activity and membrane potential.[10]

-

Cell Preparation : Coverslips with adherent glomus cells are placed in a recording chamber on an inverted microscope and perfused with an external solution.

-

Pipette Fabrication : Glass micropipettes with a tip resistance of a few megaohms are fabricated and filled with an internal solution that mimics the intracellular ionic composition.

-

Seal Formation and Whole-Cell Configuration : The micropipette is brought into contact with a glomus cell, and a high-resistance "giga-seal" is formed. Subsequent suction ruptures the cell membrane, establishing the whole-cell recording configuration.

-

Data Acquisition : Voltage-clamp protocols are applied to measure ionic currents, while current-clamp protocols are used to measure membrane potential. Doxapram is applied via the perfusion system to observe its effects on these parameters.[10]

Intracellular Calcium Imaging

This technique allows for the visualization and quantification of changes in intracellular calcium concentration ([Ca2+]i).

-

Dye Loading : Cultured glomus cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

-

Imaging Setup : The coverslip is mounted in a perfusion chamber on an epifluorescence microscope equipped with a light source capable of alternating between two excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2).

-

Image Acquisition : The fluorescence emission is captured by a camera, and the ratio of the fluorescence intensities at the two excitation wavelengths is calculated. This ratio is proportional to the intracellular calcium concentration.

-

Experimental Procedure : A baseline [Ca2+]i is established before perfusing the cells with a Doxapram-containing solution to record the change in fluorescence.[6]

Neurotransmitter Release Measurement: Amperometry

Amperometry is used to detect the release of oxidizable neurotransmitters, such as dopamine, from single glomus cells.

-

Electrode Placement : A carbon fiber microelectrode is positioned in close proximity to a glomus cell.

-

Potential Application : A constant oxidizing potential is applied to the electrode.

-

Detection of Release : When the glomus cell releases neurotransmitters, they are oxidized at the electrode surface, generating a current that is recorded as a spike.

-

Stimulation : The cell is stimulated with Doxapram, and the resulting amperometric spikes provide a high-resolution measurement of quantal neurotransmitter release.

Conclusion and Future Directions

Doxapram hydrochloride's effect on carotid body glomus cells is a well-defined process initiated by the inhibition of potassium channels, particularly TASK channels.[6][8] This leads to membrane depolarization, calcium influx, and neurotransmitter release, ultimately stimulating respiration.[6][14] The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research in this area.

Future investigations could focus on the differential effects of Doxapram on various subtypes of potassium channels and the potential for developing more selective respiratory stimulants with improved therapeutic profiles. Additionally, exploring the downstream signaling pathways activated by Doxapram-induced neurotransmitter release could unveil further insights into the complex regulation of respiration. The continued application of advanced techniques such as single-cell RNA sequencing could further elucidate the specific molecular players involved in the response of glomus cells to Doxapram.[15]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Repeated intravenous doxapram induces phrenic motor facilitation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Doxapram - Wikipedia [en.wikipedia.org]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. Doxapram - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. A1899, PK‐THPP, ML365, and Doxapram inhibit endogenous TASK channels and excite calcium signaling in carotid body type‐1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glial Cells are Involved in the Exciting Effects of Doxapram on Brainstem Slices In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The ventilatory stimulant doxapram inhibits TASK tandem pore (K2P) potassium channel function but does not affect minimum alveolar anesthetic concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of the ventilatory stimulant, doxapram on human TASK‐3 (KCNK9, K2P9.1) channels and TASK‐1 (KCNK3, K2P3.1) channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of doxapram on ionic currents recorded in isolated type I cells of the neonatal rat carotid body - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MECHANISMS OF DISEASE Acute Oxygen-Sensing Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. A1899, PK-THPP, ML365, and Doxapram inhibit endogenous TASK channels and excite calcium signaling in carotid body type-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Doxapram stimulates dopamine release from the intact rat carotid body in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Single cell transcriptome analysis of mouse carotid body glomus cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cellular properties and chemosensory responses of the human carotid body - PMC [pmc.ncbi.nlm.nih.gov]

The Neurochemical Landscape of Doxapram Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxapram (B1670896) hydrochloride, a well-established respiratory stimulant, exerts its pharmacological effects through a complex interplay of peripheral and central neurochemical pathways. This technical guide provides a comprehensive overview of the core neurochemical mechanisms affected by Doxapram administration. It delves into the signaling cascades initiated at the carotid body chemoreceptors and within the brainstem respiratory centers. Furthermore, this document summarizes key quantitative data from pivotal studies, details relevant experimental methodologies, and presents visual representations of the involved pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Doxapram hydrochloride is a central nervous system and respiratory stimulant primarily utilized to counteract respiratory depression following anesthesia or in cases of drug-induced CNS depression.[1][2][3] Its analeptic properties stem from its ability to increase tidal volume and respiratory rate.[3][4] While its clinical application is well-documented, a thorough understanding of the underlying neurochemical pathways is crucial for optimizing its therapeutic use and exploring novel applications. This guide aims to elucidate these complex mechanisms.

Primary Mechanism of Action: Peripheral Chemoreceptor Stimulation

The principal mechanism of action of Doxapram at therapeutic doses is the stimulation of peripheral chemoreceptors, specifically within the carotid bodies.[2][3][4] These specialized sensory organs, located at the bifurcation of the common carotid arteries, are critical in monitoring blood gas levels and pH.

Signaling Pathway in Carotid Body Glomus Cells

Doxapram initiates a signaling cascade in the glomus cells of the carotid bodies, leading to an increased firing rate of the carotid sinus nerve and subsequent stimulation of the respiratory centers in the brainstem.[1][3]

The key steps are as follows:

-

Inhibition of Potassium (K+) Channels: Doxapram is believed to inhibit specific potassium channels in the membrane of glomus cells.[1][5] This inhibition reduces the outward flow of potassium ions.

-

Cellular Depolarization: The decreased potassium efflux leads to depolarization of the glomus cell membrane.[1][5]

-

Activation of Voltage-Gated Calcium (Ca2+) Channels: The change in membrane potential activates voltage-gated calcium channels.

-

Calcium Influx: This activation results in an influx of extracellular calcium into the glomus cell, increasing intracellular calcium concentrations.[1]

-

Neurotransmitter Release: The rise in intracellular calcium triggers the release of various neurotransmitters, most notably dopamine (B1211576) and acetylcholine.[5][6]

-

Afferent Signal to Brainstem: These neurotransmitters then stimulate afferent nerve fibers of the carotid sinus nerve, which transmits the signal to the respiratory control centers in the medulla oblongata.[1]

Signaling pathway of Doxapram in carotid body glomus cells.

Central Nervous System Effects

At higher doses, Doxapram directly stimulates the central respiratory centers located in the medulla oblongata and pons.[2][4] This central action contributes to the overall increase in respiratory drive.

Brainstem Respiratory Centers

Doxapram has been shown to have direct effects on neuronal populations within key respiratory centers of the brainstem:

-

Pre-Bötzinger Complex (PreBötC): This area is considered the primary rhythm generator for breathing. Studies suggest that Doxapram has a modest stimulatory effect on the frequency of activity generated within the PreBötC.[7]

-

Nucleus Hypoglossus (XII): This motor nucleus controls the tongue muscles, which are important for maintaining airway patency. Doxapram robustly increases the amplitude of population activity in the hypoglossal nucleus, suggesting a significant effect on motor output to the respiratory muscles.[7][8]

Research on neonatal rat brainstem-spinal cord preparations has indicated that Doxapram-induced enhancement of respiratory activity is likely mediated through its effects on potassium channels of pre-inspiratory and inspiratory neurons in the medulla.[9]

Interaction with Neurotransmitter Systems

Beyond its primary respiratory stimulant effects, Doxapram administration impacts several key neurotransmitter systems.

Dopaminergic Pathways

As mentioned, Doxapram stimulates the release of dopamine from the carotid bodies.[6] This action is a crucial part of its peripheral mechanism. Furthermore, there is evidence suggesting a pharmacodynamic synergism between Doxapram and dopamine, which may result in an additive pressor effect.[10] However, one study in newborn kittens suggested that Doxapram acts independently of dopaminergic mechanisms in the carotid body.[11]

Noradrenergic Pathways

Doxapram has been observed to have a synergistic relationship with norepinephrine.[10] This interaction can also lead to an additive pressor effect, contributing to the cardiovascular side effects sometimes seen with Doxapram administration, such as hypertension and tachycardia.[1][4]

Serotonergic Pathways

The influence of Doxapram on serotonergic pathways is less defined. One study investigating the reversal of opioid-induced respiratory depression found that while serotonergic ligands could improve oxygenation, their effects were not significantly different from Doxapram.[12] This suggests that Doxapram's primary mechanism is likely independent of the serotonergic system, although further research is warranted.

Overview of Doxapram's interaction with neurochemical pathways.

Quantitative Data Summary

| Parameter | Animal Model | Doxapram Dose | Effect | Reference |

| Carotid Chemoreceptor Activity | Anesthetized Cats | 1.0 mg/kg, IV | Stimulation equal to that of a PaO2 of 38 torr. | [13] |

| Phrenic Nerve Activity | Anesthetized Cats | 0.2 mg/kg, IV | Increased phrenic nerve activity. | [13] |

| Phrenic Burst Amplitude | Anesthetized, Vagotomized, Mechanically-Ventilated Rats | 3 injections of 2 mg/kg at 5 min intervals | 168 ± 24% of baseline at 60 min post-injection. | [14] |

| Dopamine Release | Intact Rat Carotid Body (in vitro) | 15-150 µM | Concentration-dependent increase in 3H overflow (dopamine). | [6] |

| Carotid Chemoafferent Discharge Rate (Normoxia) | Newborn Kittens | Not specified | Increased from 2.9 ± 0.4 to 7.5 ± 0.9 impulses/s. | [11] |

| Blood Oxygenation (PaO2) | Etorphine-Immobilized Impala | 1 mg/kg, IV | Increased PaO2 by 8 ± 7 mmHg at 3 min post-injection. | [12] |

Experimental Protocols

In Vitro Carotid Body Perfusion

-

Objective: To assess the direct effects of Doxapram on carotid body chemoreceptor activity.

-

Methodology:

-

Carotid bodies are isolated from an animal model (e.g., rabbit, cat).

-

The isolated carotid body is perfused with a physiological salt solution.

-

The chemosensory activity of the carotid sinus nerve is recorded using electrodes.

-

Doxapram is added to the perfusate at varying concentrations.

-

Changes in the frequency and amplitude of the nerve discharge are measured.

-

-

Reference: This methodology is consistent with studies investigating the effects of various substances on carotid body function.[15]

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Doxapram - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. Doxapram - Wikipedia [en.wikipedia.org]

- 4. Dopram (Doxapram): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Doxapram stimulates dopamine release from the intact rat carotid body in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. journals.physiology.org [journals.physiology.org]

- 9. The effects of doxapram on medullary respiratory neurones in brainstem-spinal cord preparations from newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dopram (doxapram) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 11. Effects of doxapram on carotid chemoreceptor activity in newborn kittens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of serotonin agonists and doxapram on respiratory depression and hypoxemia in etorphine-immobilized impala (Aepyceros melampus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Potencies of doxapram and hypoxia in stimulating carotid-body chemoreceptors and ventilation in anesthetized cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Repeated intravenous doxapram induces phrenic motor facilitation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Doxapram stimulates the carotid body via a different mechanism than hypoxic chemotransduction - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Cellular Effects of Doxapram Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxapram (B1670896) hydrochloride is a well-established respiratory stimulant. Its primary mechanism of action involves the central and peripheral chemoreceptors, leading to an increase in respiratory drive. While its systemic effects are well-documented, a deeper understanding of its direct cellular and molecular actions is crucial for refining its therapeutic applications and exploring novel indications. This technical guide provides an in-depth overview of the in-vitro cellular effects of Doxapram hydrochloride, focusing on its influence on ion channels, intracellular signaling, and other key cellular processes. The information presented herein is compiled from a comprehensive review of preclinical in-vitro studies, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of underlying signaling pathways.

Core Mechanism of Action: Potassium Channel Inhibition

The principal in-vitro cellular effect of this compound is the inhibition of specific potassium channels, which plays a pivotal role in its stimulatory actions.

This compound primarily targets the two-pore-domain potassium (K2P) channel family, particularly the TASK (TWIK-related acid-sensitive K+) channels. These channels are crucial for setting the resting membrane potential in various cell types. By inhibiting these channels, this compound leads to membrane depolarization, which is the initiating event for a cascade of downstream cellular responses.

Quantitative Data on Potassium Channel Inhibition

The inhibitory potency of this compound on various potassium channels has been quantified in several in-vitro studies. The following table summarizes the key half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values.

| Channel Type | Species/Cell Line | IC50 / EC50 | Reference |

| TASK-1 (KCNK3) | Human | EC50: 410 nM | [1] |

| Human Atrial Muscle Cells | IC50: 0.88 µM | ||

| Porcine Atrial Muscle Cells | IC50: 0.93 µM | ||

| TASK-3 (KCNK9) | Human | EC50: 37 µM | [1] |

| TASK-1/TASK-3 Heterodimer | Human | EC50: 9 µM | [1] |

| Ca²⁺-activated K⁺ current | Rat Carotid Body Type I Cells | IC50: ~13 µM | [2] |

| Ca²⁺-independent K⁺ current | Rat Carotid Body Type I Cells | IC50: ~20 µM | [2] |

Key Cellular Effects and Signaling Pathways

The inhibition of potassium channels by this compound triggers a series of downstream cellular events, primarily mediated by changes in intracellular ion concentrations and subsequent activation of signaling cascades.

Membrane Depolarization and Calcium Influx

The initial and most direct consequence of TASK channel inhibition by Doxapram is the depolarization of the cell membrane. This change in membrane potential leads to the opening of voltage-gated calcium channels (VGCCs), resulting in an influx of extracellular calcium ions (Ca²⁺) and a subsequent increase in intracellular calcium concentration ([Ca²⁺]i).[3][4] This elevation in [Ca²⁺]i is a critical secondary messenger that initiates a variety of cellular responses.

References

- 1. The ventilatory stimulant doxapram inhibits TASK tandem pore (K2P) potassium channel function but does not affect minimum alveolar anesthetic concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of doxapram on ionic currents recorded in isolated type I cells of the neonatal rat carotid body - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A1899, PK‐THPP, ML365, and Doxapram inhibit endogenous TASK channels and excite calcium signaling in carotid body type‐1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A1899, PK-THPP, ML365, and Doxapram inhibit endogenous TASK channels and excite calcium signaling in carotid body type-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Early-Stage Therapeutic Potential of Doxapram Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract Doxapram (B1670896) hydrochloride is a well-established central nervous system (CNS) and respiratory stimulant.[1][2][3] Primarily utilized for the reversal of post-anesthesia respiratory depression and in the management of acute respiratory insufficiency, its therapeutic applications are rooted in a distinct mechanism of action.[1][4][5] Early-stage research has elucidated that doxapram's principal effect is the stimulation of peripheral chemoreceptors, with a secondary, dose-dependent action on central medullary respiratory centers.[1][5][6] The molecular basis of this action involves the inhibition of specific potassium channels, leading to cellular depolarization and an enhanced respiratory drive.[1][7][8] This technical guide synthesizes key findings from early-stage preclinical research, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism to provide a comprehensive resource for drug development professionals.

Mechanism of Action

Doxapram's respiratory stimulant effects are mediated through a dual mechanism involving both the peripheral and central nervous systems.

Peripheral Chemoreceptor Stimulation

The primary mechanism of doxapram is the stimulation of peripheral chemoreceptors located in the carotid and aortic bodies.[1][2][3][5][6][7][9][10] These bodies are crucial for detecting changes in blood oxygen, carbon dioxide, and pH levels.[1][7] Doxapram enhances the sensitivity of these chemoreceptors, particularly to hypercapnia (elevated CO2 levels), leading to an increased respiratory rate and tidal volume.[1][2][5][7][11]

Molecular Target: TASK Potassium Channels

At the molecular level, doxapram is an inhibitor of the tandem pore domain (K2P) potassium channel family, specifically TASK-1 (KCNK3) and TASK-3 (KCNK9) channels.[8][12][13][14][15] These channels are expressed in the glomus cells of the carotid body and contribute to setting the resting membrane potential.[8][13] By inhibiting these potassium channels, doxapram causes depolarization of the glomus cells.[1][7] This leads to an influx of calcium, which triggers the release of neurotransmitters.[1] These neurotransmitters then activate afferent nerve fibers that signal the respiratory centers in the brainstem to increase respiratory drive.[1][7]

Central Nervous System Stimulation

At higher dosage levels, doxapram directly stimulates the central respiratory centers located in the medulla oblongata, further augmenting the respiratory response.[1][5][6][7][9] This central action contributes to the progressive stimulation of other areas of the brain and spinal cord.[5][6][11]

Preclinical Pharmacodynamics & Efficacy

Preclinical studies have been instrumental in defining the potency and therapeutic utility of doxapram in various models.

In Vitro Studies

In vitro assays have quantified doxapram's inhibitory effects on its molecular targets, providing precise data on its potency.

| Target Channel | Cell Type | Potency Metric | Value | Reference |

| TASK-1 | - | EC₅₀ | 410 nM | [12] |

| TASK-3 | - | EC₅₀ | 37 µM | [12] |

| TASK-1/TASK-3 Heterodimer | - | EC₅₀ | 9 µM | [12] |

| Rat TASK-3 | Fischer rat thyroid monolayers | IC₅₀ | 22 µM | [15] |

| Ca²⁺-activated K⁺ current | Neonatal rat carotid body type I cells | IC₅₀ | ≈ 13 µM | [12] |

| Ca²⁺-independent K⁺ current | Neonatal rat carotid body type I cells | IC₅₀ | ≈ 20 µM | [12] |

In Vivo Animal Models

A range of animal models has been used to demonstrate doxapram's efficacy in stimulating respiration and reversing drug-induced depression.

| Species | Model | Dosage | Key Outcomes | Reference |

| Cat | Anesthetized | 1.0 mg/kg, IV | Potent stimulation of carotid chemoreceptors, equivalent to PaO₂ of 38 torr. No direct stimulation of the medullary center at doses <6 mg/kg. | [16] |

| Rat | Morphine-induced respiratory depression | 1.0-3.0 mg/kg, IV (single); 0.33 mg/kg/min (infusion) | Effectively reversed morphine-induced ventilatory depression without affecting analgesia. A 10 mg/kg dose restored normal inspiratory discharge. | [14] |

| Rat | Halothane-adrenaline induced arrhythmia | Not specified | Did not induce arrhythmia alone but aggravated adrenaline-induced arrhythmia, causing bidirectional ventricular tachycardia. | [8] |

| Rat | Anesthetized, vagotomized | 3 x 2 mg/kg, IV (intermittent) | Induced a persistent increase in phrenic motor output (facilitation), suggesting neuroplasticity. | [17] |

| Horse | Healthy, conscious | 0.275, 0.55, and 1.1 mg/kg, IV | Produced dose-dependent cardiovascular and respiratory stimulation. | [18] |

Key Experimental Protocols

Detailed methodologies from seminal preclinical studies are outlined below to facilitate replication and further investigation.

Carotid Body Stimulation in Anesthetized Cats

-

Animal Model : Adult cats anesthetized with chloralose (B1664795) and urethane.[16]

-

Surgical Preparation : The trachea was cannulated for ventilation. The phrenic nerve was isolated and prepared for recording of neural activity as a proxy for central respiratory output. In some experiments, peripheral chemoreceptors were denervated to distinguish central from peripheral effects.[16]

-

Drug Administration : this compound was administered intravenously (IV) at doses starting from 0.2 mg/kg.[16]

-

Measurements : Carotid chemoreceptor activity and phrenic nerve efferent activity were continuously recorded before and after doxapram administration. Arterial blood pressure and heart rate were also monitored.[16]

-

Endpoint : The study aimed to compare the potency of doxapram with hypoxia in stimulating the carotid chemoreceptors and to determine if doxapram had a direct effect on the medullary respiratory centers.[16]

Reversal of Morphine-Induced Respiratory Depression in Rats

-

Animal Model : Anesthetized, vagotomized, paralyzed, and artificially ventilated rats.[14]

-

Experimental Setup : Central respiratory activity was recorded directly from the phrenic nerve. In a separate group of spontaneously breathing anesthetized rats, ventilation (rate and airflow) and a nociceptive reflex (hind leg withdrawal from thermal stimulus) were recorded.[14]

-

Protocol : Respiratory depression was induced with morphine (3.0 mg/kg, IV). This resulted in a characteristic prolonged, plateau-like inspiratory discharge (apneustic discharge) in the phrenic nerve. Doxapram (10 mg/kg, IV) was then administered.[14]

-

Measurements : Changes in phrenic nerve discharge pattern, minute volume, respiratory rate, and the latency of the withdrawal response were quantified.[14]

-